molecular formula C28H32FN7O2 B10835170 1-[(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea

1-[(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea

Cat. No.: B10835170
M. Wt: 517.6 g/mol
InChI Key: JNTHQYPNOWOSDA-LOSJGSFVSA-N
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Description

“PMID28270010-Compound-Figure17-3” is a small molecular drug with a molecular weight of 517.6. It has a topological polar surface area of 3.1 and contains 8 rotatable bonds. This compound is known for its potential therapeutic applications and has been the subject of various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “PMID28270010-Compound-Figure17-3” involves a series of chemical reactions. One of the methods includes the use of methacrylate-containing block copolymers (BCPs) for the efficient catalyst-free hydroamination and preparation of functional metallopolymers . The process involves segment-selective introduction of functional moieties, monitored by IR spectroscopy, and verified by 1H-NMR, UV-Vis spectroscopy, and TGA.

Industrial Production Methods: The industrial production of this compound can be achieved through a method involving the preparation of a hollow core-shell structure by photocatalytic particle self-driven nucleation . This method includes mixing an alcohol solution of titanium dioxide with tetra (octadecyl) orthotitanate, followed by a series of steps involving micro-nano bubble generation, mixing, and calcination to obtain nanoparticles of a core-shell hollow structure.

Chemical Reactions Analysis

Types of Reactions: “PMID28270010-Compound-Figure17-3” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: The compound reacts with reagents such as sulfur trioxide (SO3), ethanolamine, and water molecules . The reactions are influenced by the presence of water, which can significantly decrease the reaction barriers and enhance the reaction rates.

Major Products:

Mechanism of Action

The mechanism of action of “PMID28270010-Compound-Figure17-3” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to high-affinity receptors such as the nerve growth factor receptor, leading to homodimerization, autophosphorylation, and activation of downstream signaling cascades . These pathways regulate cell survival, differentiation, and proliferation.

Properties

Molecular Formula

C28H32FN7O2

Molecular Weight

517.6 g/mol

IUPAC Name

1-[(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea

InChI

InChI=1S/C28H32FN7O2/c1-19-26(21-15-30-34(2)16-21)33-36(23-7-5-4-6-8-23)27(19)32-28(37)31-25-18-35(13-14-38-3)17-24(25)20-9-11-22(29)12-10-20/h4-12,15-16,24-25H,13-14,17-18H2,1-3H3,(H2,31,32,37)/t24-,25+/m0/s1

InChI Key

JNTHQYPNOWOSDA-LOSJGSFVSA-N

Isomeric SMILES

CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC=CC=C3)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC=C(C=C5)F)CCOC

Canonical SMILES

CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC=CC=C3)NC(=O)NC4CN(CC4C5=CC=C(C=C5)F)CCOC

Origin of Product

United States

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